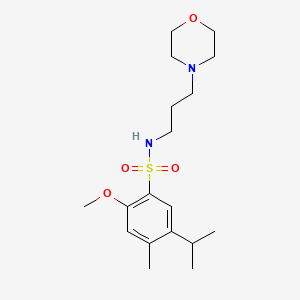
5-isopropil-2-metoxí-4-metil-N-(3-morfolinopropil)bencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-isopropyl-2-methoxy-4-methyl-N-(3-morpholinopropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H30N2O4S and its molecular weight is 370.51. The purity is usually 95%.
BenchChem offers high-quality 5-isopropyl-2-methoxy-4-methyl-N-(3-morpholinopropyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-isopropyl-2-methoxy-4-methyl-N-(3-morpholinopropyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición de la proteína de transferencia de ésteres de colesterol (CETP)
- Aplicación: 5-isopropil-2-metoxí-4-metil-N-(3-morfolinopropil)bencenosulfonamida se ha investigado como un reactivo en la síntesis de oxazolidinonas, que son inhibidores de la CETP. Estos compuestos pueden ser prometedores para el tratamiento de la aterosclerosis .
Inhibición de CHK1 para efectos antitumorales y radioprotectores
- Aplicación: Los investigadores han explorado This compound como precursor de inhibidores selectivos de quinazolinil-fenol de CHK1. Estos compuestos muestran potencial como agentes antitumorales y radioprotectores .
Carbamatos que contienen biarilo como inhibidores de la CETP
- Aplicación: El compuesto se ha utilizado en la síntesis de carbamatos que contienen biarilo, que exhiben actividad inhibitoria de la CETP. Estas moléculas podrían contribuir a nuevas estrategias terapéuticas para los trastornos lipídicos .
Otras moléculas biológicamente activas
- Aplicación: Si bien está menos explorado, vale la pena investigar su potencial en la síntesis de moléculas biológicamente activas adicionales. Los investigadores pueden descubrir nuevas aplicaciones en el descubrimiento de fármacos o la gestión de enfermedades .
Propiedades químicas e información sobre toxicidad
- Aplicación: Los investigadores y químicos pueden consultar recursos como ChemicalBook para obtener información detallada sobre las propiedades físicas, la toxicidad y los códigos de aduana relacionados con este compuesto .
Abastecimiento y disponibilidad
- Aplicación: Benchchem ofrece productos calificados para This compound (CAS No. 332389-08-9). Los investigadores pueden consultar con Benchchem para obtener más detalles.
Safety and Hazards
Propiedades
IUPAC Name |
2-methoxy-4-methyl-N-(3-morpholin-4-ylpropyl)-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O4S/c1-14(2)16-13-18(17(23-4)12-15(16)3)25(21,22)19-6-5-7-20-8-10-24-11-9-20/h12-14,19H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFIBORYMRUCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCCCN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2504722.png)
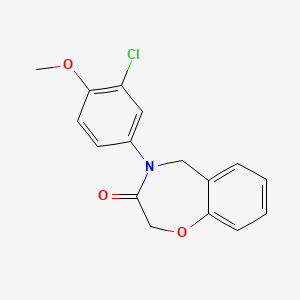
![N-(2,4-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2504724.png)
![8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2504726.png)
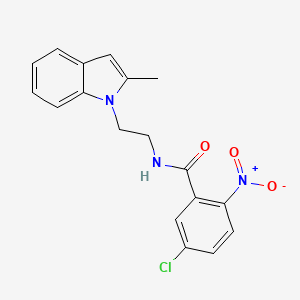
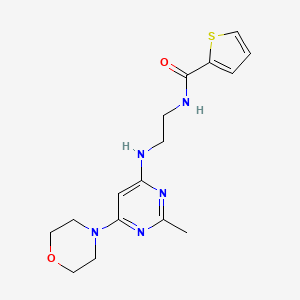
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2504731.png)
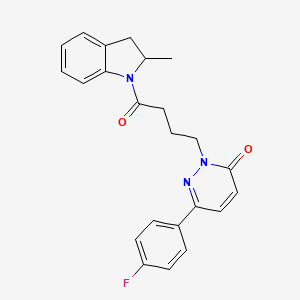
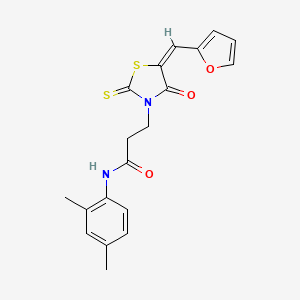
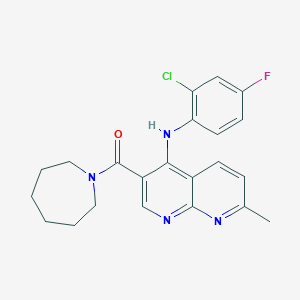
![Methyl (2R,3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate](/img/structure/B2504740.png)
![1-benzyl-N-butyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2504742.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2504743.png)
![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2504744.png)
